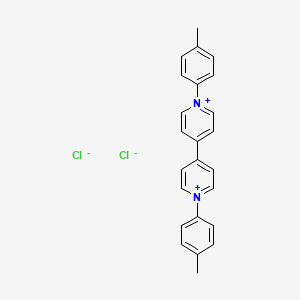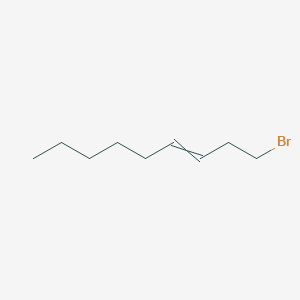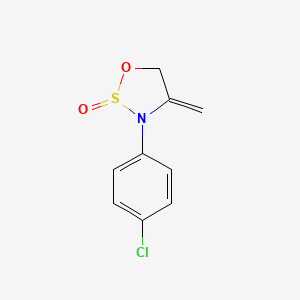
2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
The synthesis of 2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol typically involves the formation of the indazole core followed by the introduction of the ethan-1-ol side chain. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the cyclization of precursor molecules.
Reductive Cyclization Reactions: This method involves the reduction of nitro or azide precursors to form the indazole ring.
Consecutive Formation of C–N and N–N Bonds: This approach uses 2-azidobenzaldehydes and amines to form the indazole core without the need for catalysts or solvents.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro or azide precursors can be reduced to form the indazole ring.
Substitution: The methoxy groups on the indazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological pathways and molecular targets involved in its therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell growth and survival . The compound may also interact with other proteins and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
2-(5,6-Dimethoxy-2H-indazol-2-yl)ethan-1-ol can be compared with other indazole derivatives such as:
1H-Indazole: Known for its anti-inflammatory and anticancer properties.
2H-Indazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
5,6-Dimethoxy-1H-indazole: Similar in structure but with different functional groups, leading to distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethan-1-ol side chain, which can influence its reactivity and biological properties.
Properties
CAS No. |
58522-60-4 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(5,6-dimethoxyindazol-2-yl)ethanol |
InChI |
InChI=1S/C11H14N2O3/c1-15-10-5-8-7-13(3-4-14)12-9(8)6-11(10)16-2/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
PAWYCZBPINZRTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN(N=C2C=C1OC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


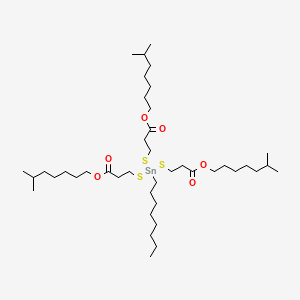
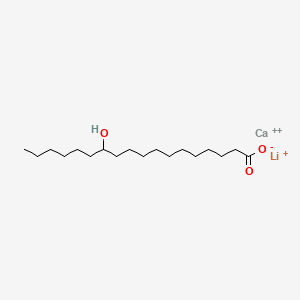
![N-[4-(2-Chlorobenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14605745.png)
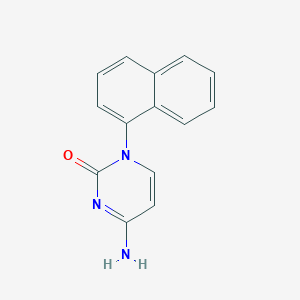

![1-[3,5-Dichloro-4-(ethylamino)phenyl]ethan-1-one](/img/structure/B14605773.png)
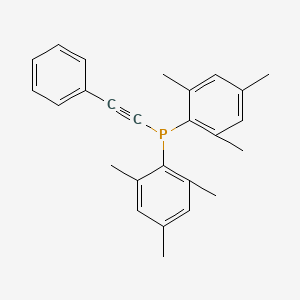
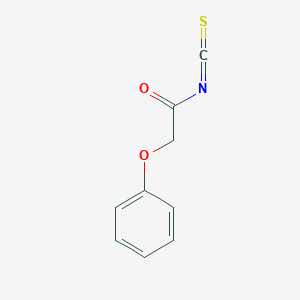
![Trimethyl{[1-phenyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane](/img/structure/B14605794.png)
